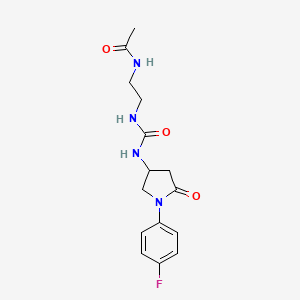

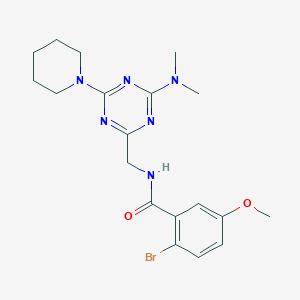

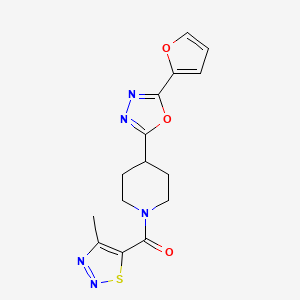

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenoxypropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenoxypropanamide" is a structurally complex molecule that is likely to have interesting chemical and physical properties due to its cyano group, benzothiophene core, and phenoxypropanamide moiety. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer potential characteristics and behaviors of the compound .

Synthesis Analysis

The synthesis of related benzamide derivatives often involves acylation reactions, as seen in the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives . Similarly, the synthesis of N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide was achieved through an acylation reaction using trifluoroacetic anhydride . These methods suggest that the target compound could also be synthesized through an acylation reaction, possibly involving a precursor with a benzothiophene core and a cyano group.

Molecular Structure Analysis

Crystallography is a common technique used to determine the solid-state structure of compounds. For instance, the crystal structure of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide was analyzed using X-ray diffraction . The molecular structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was also determined using X-ray diffraction . These studies indicate that X-ray crystallography could be used to elucidate the molecular structure of the target compound, which may exhibit a planar benzothiophene ring and a specific conformation of the cyclohexene ring, as seen in related compounds .

Chemical Reactions Analysis

The reactivity of benzamide derivatives can be influenced by the presence of functional groups. For example, a benzamide derivative containing a 3,5-dinitrophenyl group exhibited colorimetric sensing behavior for fluoride anions, attributed to a deprotonation-enhanced intramolecular charge transfer mechanism . This suggests that the target compound's cyano and phenoxy groups could also confer specific reactivity, potentially useful in sensing applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be studied using various spectroscopic techniques and computational methods. The IR, NMR, and UV-Vis spectra provide insights into the characteristic bonds and electronic transitions . Computational methods such as DFT calculations help predict optimized geometries, vibrational frequencies, and electronic properties . For the target compound, similar analytical and computational approaches could be used to determine its physical and chemical properties, including its reactivity, stability, and potential applications.

Aplicaciones Científicas De Investigación

Chemoselective Synthesis

Chemoselective synthesis methods are critical in developing compounds with potential biological applications. For example, the chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates has been explored to produce compounds of biological interest, suggesting a pathway that might be relevant to synthesizing related compounds like N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenoxypropanamide (Tarjeet Singh, R. Lakhan, & G. S. Singh, 2017).

Heterocyclic and Aromatic Compounds Synthesis

The synthesis of heterocyclic skeletons by reacting N1-(2-Cyanophenyl)-benzimidoyl chloride with thioamides yields various cyclic products, demonstrating the versatility of cyanophenyl and thioamide moieties in creating biologically active structures. This could provide a foundation for synthesizing and understanding the properties of similar compounds (Walid Fathalla & P. Pazdera, 2002).

Antimicrobial Activity

Compounds containing benzothiazole and thiourea groups have shown potential as antimicrobial agents. This suggests that related compounds, possibly including N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenoxypropanamide, could be explored for their antimicrobial properties, thereby expanding their scientific research applications beyond their initial scope (Laura C. Cabrera-Pérez et al., 2016).

Molecular Docking and Biological Activity

The exploration of compounds through molecular docking studies to identify potential biological activities is another significant area of research. Studies on N-[4-cyano-3-(trifluoromethyl) phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide, for example, have utilized quantum mechanical, spectroscopic, and molecular docking studies to predict its interaction with biological targets. Such methodologies could be applied to understand the biological interactions of related compounds (B. Chandralekha et al., 2019).

Mecanismo De Acción

Target of Action

The primary targets of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenoxypropanamide are currently unknown. This compound is a synthetic thiophene derivative , and thiophene derivatives have been reported to possess a wide range of therapeutic properties . .

Mode of Action

As a synthetic thiophene derivative, it may share some of the biological and physiological functions of other thiophene compounds, such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities . .

Biochemical Pathways

Thiophene derivatives have been shown to interact with a variety of biochemical pathways due to their diverse therapeutic properties . .

Result of Action

Some thiophene derivatives have been shown to inhibit tumor cell growth , suggesting potential anti-cancer effects.

Propiedades

IUPAC Name |

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenoxypropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2S/c1-13-7-8-15-16(12-20)19(24-17(15)11-13)21-18(22)9-10-23-14-5-3-2-4-6-14/h2-6,13H,7-11H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNAXAHCJSXPKKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)CCOC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenoxypropanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{Spiro[indene-1,4'-piperidin]-1'-yl}prop-2-en-1-one](/img/structure/B3018145.png)

amino}thiophene-2-carboxylic acid](/img/structure/B3018147.png)

![N-(4-fluoro-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3018150.png)

![2-[(2-Fluorophenyl)methyl]-4,7-dimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3018152.png)

![N-(2-cyclohex-1-en-1-ylethyl)-1-[3-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B3018163.png)